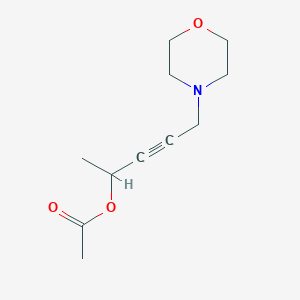
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate
Übersicht
Beschreibung
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate, also known as MMBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate is believed to exert its effects through the inhibition of certain enzymes, such as acetylcholinesterase. By inhibiting these enzymes, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can increase the levels of certain neurotransmitters, such as acetylcholine, which can improve cognitive function and memory. Additionally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. Additionally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. In vivo studies have also demonstrated that 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have a variety of biochemical and physiological effects, which can make it a useful tool for studying various processes in the body. However, one limitation of using 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate. One area of interest is the development of 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate derivatives that have improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in humans, which could lead to the development of new drugs for the treatment of various diseases. Finally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate could be used as a tool for studying various processes in the body, such as the role of acetylcholine in cognitive function and memory.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been used as a reagent for the synthesis of various compounds, including alkynes and dienes. In biochemistry, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In pharmacology, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been investigated for its potential use as a drug for the treatment of various diseases, including Alzheimer's disease and cancer.
Eigenschaften
IUPAC Name |
5-morpholin-4-ylpent-3-yn-2-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(15-11(2)13)4-3-5-12-6-8-14-9-7-12/h10H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLWBQUANRUHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCOCC1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-ylpent-3-yn-2-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)
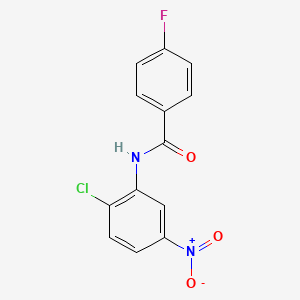
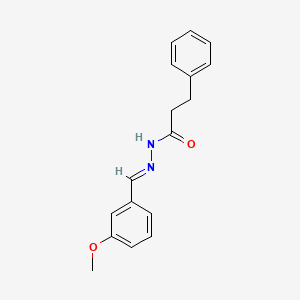
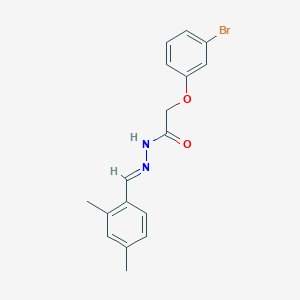

![2-(3-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3866860.png)

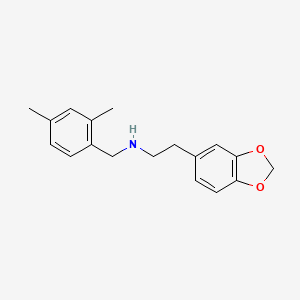
![3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3866869.png)
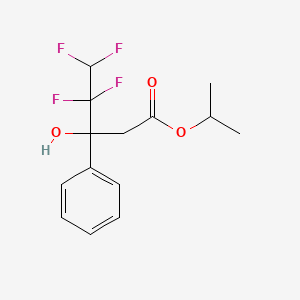

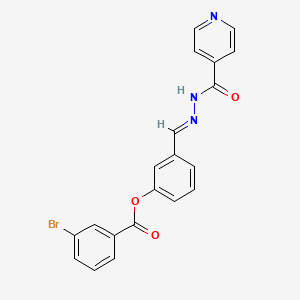
![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3866895.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3866908.png)